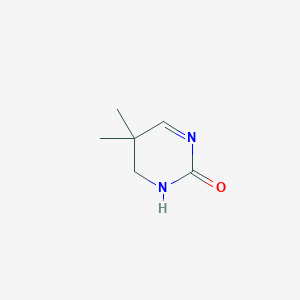
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a sulfanylidene group attached to an arsenic atom, along with a diethyl group and a 3-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 3-methoxyphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of inert atmospheres to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulfanylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of arsenic, while reduction may produce diethylarsine derivatives.
Applications De Recherche Scientifique
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl(3-methoxyphenyl)phosphanylidene-lambda~5~-arsane
- Diethyl(3-methoxyphenyl)selenanylidene-lambda~5~-arsane
Uniqueness
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties compared to its phosphanylidene and selenanylidene analogs
Propriétés
Numéro CAS |
54926-24-8 |
|---|---|
Formule moléculaire |
C11H17AsOS |
Poids moléculaire |
272.24 g/mol |
Nom IUPAC |
diethyl-(3-methoxyphenyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C11H17AsOS/c1-4-12(14,5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
USUUQLPNRYFOSJ-UHFFFAOYSA-N |
SMILES canonique |
CC[As](=S)(CC)C1=CC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

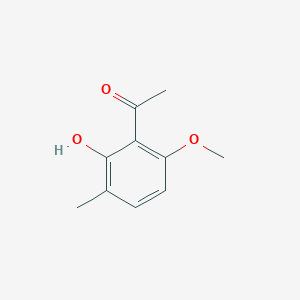
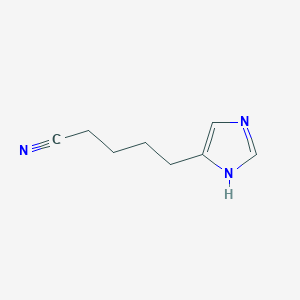
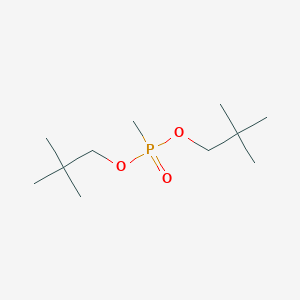
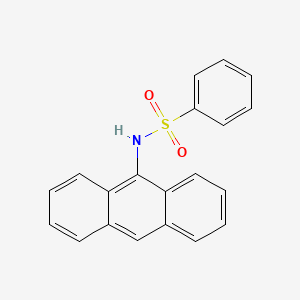
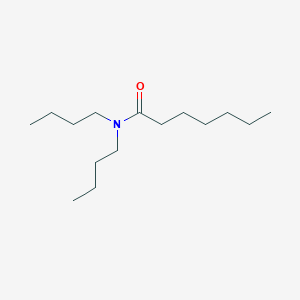

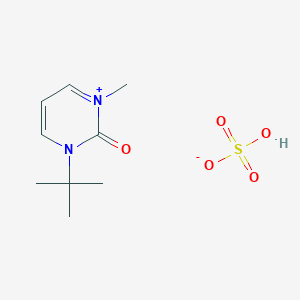
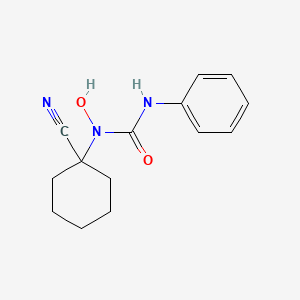

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
